Capivasertib - 1143532-39-1

Capivasertib

Catalog Number: EVT-287211
CAS Number: 1143532-39-1
Molecular Formula: C21H25ClN6O2
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capivasertib is a potent and selective inhibitor of all three isoforms of Protein Kinase B (AKT1, AKT2, and AKT3). [, ] It functions as an ATP-competitive kinase inhibitor. [] In scientific research, capivasertib serves as a valuable tool to study the role of AKT signaling in various biological processes and disease models, including cancer. [, ]

Mechanism of Action

Capivasertib exerts its effects by binding to the ATP-binding site of AKT, thereby inhibiting its kinase activity. [] This inhibition blocks downstream signaling pathways regulated by AKT, including mTORC1, impacting cell growth, proliferation, and survival. [, , , ] Notably, in some cancer models, capivasertib treatment leads to a compensatory increase in estrogen receptor (ER)-dependent transcription, highlighting the complex interplay between AKT and ER signaling. []

Applications
  • Breast Cancer: Capivasertib has been extensively studied in breast cancer, particularly in hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer. [, , , , , , , ] Studies have shown promising results in combination with fulvestrant for patients with aromatase inhibitor-resistant disease, particularly those with PIK3CA, AKT1, or PTEN alterations. [, , , , ] Research also suggests potential for capivasertib combined with trastuzumab deruxtecan in HER2+ and HER2-low breast cancer models. [] Preclinical investigations are exploring capivasertib in combination with palbociclib for luminal androgen receptor (LAR) subtype triple-negative breast cancer. [, ]

  • Prostate Cancer: In prostate cancer, capivasertib has been investigated in combination with docetaxel for metastatic castration-resistant prostate cancer. [] While it did not significantly prolong progression-free survival, it showed potential for improving overall survival, particularly in patients previously exposed to androgen receptor-targeted agents. [] Preclinical studies have also shown promising results for capivasertib in combination with abiraterone acetate in PTEN-deficient prostate cancer models, suggesting potential for improving therapeutic efficacy and influencing antitumor immunity. []

  • Other Cancer Types: The activity of capivasertib has been studied in other solid tumors, including endometrial, triple-negative breast, ovarian, fallopian tube, and peritoneal cancers, where it showed promising activity in combination with olaparib. [] A study utilizing the National Cancer Institute Molecular Analysis for Therapy Choice (NCI-MATCH) trial demonstrated the clinical efficacy of capivasertib in patients with various AKT1 E17K-mutated tumors, including breast, gynecologic, and rare cancers. [] Capivasertib has also shown preclinical efficacy in a PTEN-null lung squamous cell carcinoma model, where combined inhibition of AKT and FOXP3, or AKT and anti-PD-L1, showed strong antitumor effects. []

  • Biomarker Research: Capivasertib has facilitated research on the role of AKT pathway alterations as predictive biomarkers for treatment response. [, , , , ] Studies exploring protein quantification assays for AKT and PTEN aim to enhance understanding of sensitivity and resistance to capivasertib in breast cancer patients. []

Future Directions
  • Optimizing Combination Therapies: Further research is needed to identify optimal combination partners for capivasertib in various cancer types, including exploring combinations with CDK4/6 inhibitors, PARP inhibitors, immunotherapies, and other targeted therapies. [, , , , , ]

  • Understanding Resistance Mechanisms: Investigations into mechanisms of resistance to capivasertib, including the role of compensatory pathways and feedback loops, are crucial for developing strategies to overcome resistance and improve treatment durability. [, ]

  • Refining Biomarker Strategies: Continued efforts to develop and validate robust biomarkers for predicting response to capivasertib are necessary for guiding patient selection and personalizing treatment approaches. [, ]

  • Expanding Clinical Applications: Exploring the potential of capivasertib in additional cancer types, including hematological malignancies, could expand its clinical utility. []

Properties

CAS Number

1143532-39-1

Product Name

Capivasertib

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N

SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Solubility

Soluble in DMSO, not in water

Synonyms

4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide
AZD5363
capivaserti

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.